

# Application Notes and Protocols for In Vivo Studies with BMS-986143

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## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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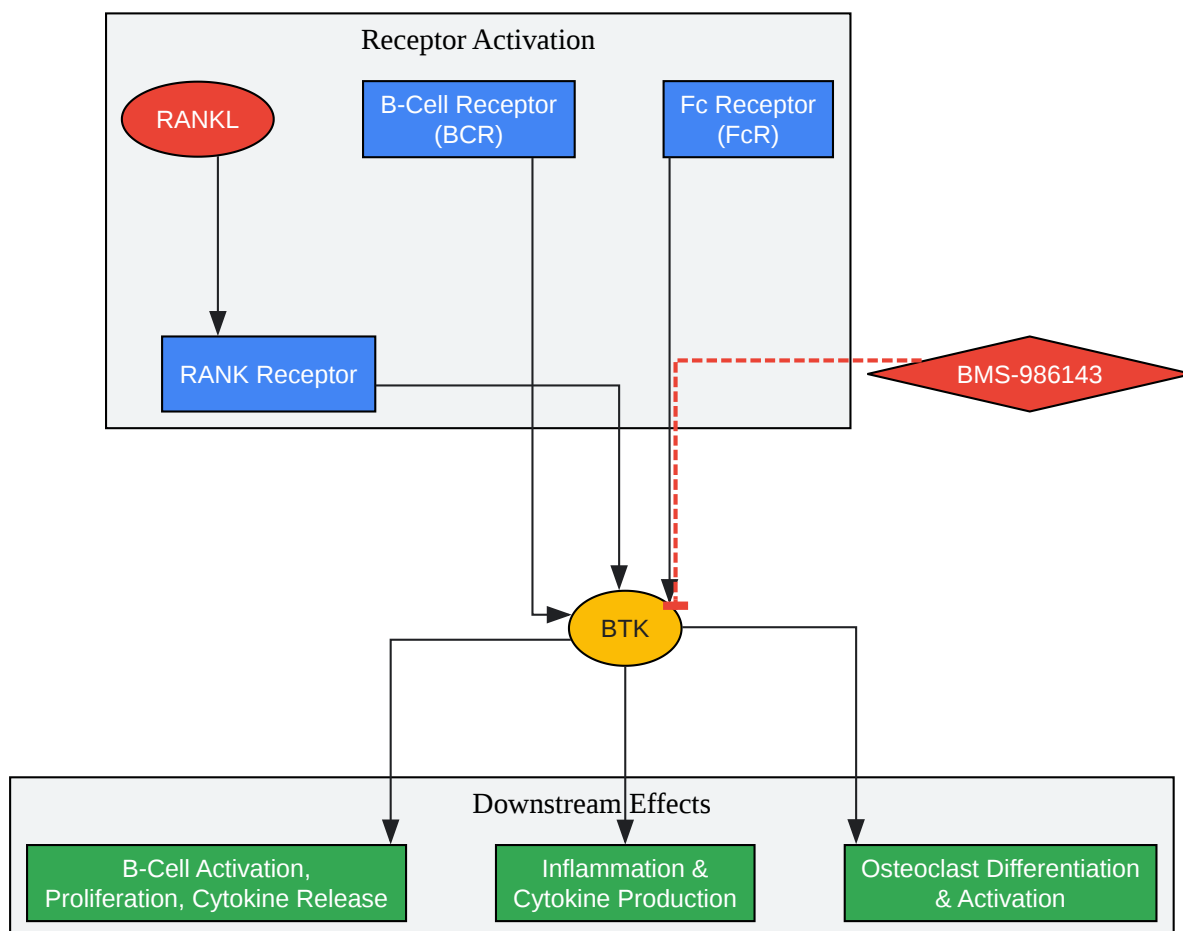
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-986143** is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC<sub>50</sub> of 0.26 nM.[1] It also demonstrates inhibitory activity against other kinases in the Tec family, including TEC, BLK, BMX, TXK, FGR, YES1, and ITK, with IC<sub>50</sub> values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1][2] BTK is a critical signaling molecule in various cell types, including B-cells, and is implicated in the pathogenesis of autoimmune diseases.[3][4][5] **BMS-986143** has shown efficacy in preclinical models of autoimmune diseases, such as collagen-induced arthritis (CIA) and anti-collagen antibody-induced arthritis (CAIA) in mice.[1][2] These application notes provide detailed protocols for the preparation and in vivo administration of **BMS-986143** for research purposes.

## Mechanism of Action and Signaling Pathway

**BMS-986143** exerts its therapeutic effects by inhibiting BTK, a key enzyme in the signaling pathways of the B-cell receptor (BCR), Fc receptors (FcR), and receptor activator of nuclear factor kappa-B (RANK).[3][4][5] Inhibition of these pathways can modulate B-cell activation and pro-inflammatory cytokine production, which are central to the pathology of many autoimmune disorders.



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Caption: Signaling pathway inhibited by **BMS-986143**.

## Quantitative Data Summary

### In Vitro Potency

Target/Assay	IC50 (nM)	Reference
BTK (biochemical)	0.26	<a href="#">[1]</a> <a href="#">[2]</a>
TEC	3	<a href="#">[1]</a> <a href="#">[2]</a>
BLK	5	<a href="#">[1]</a> <a href="#">[2]</a>
BMX	7	<a href="#">[1]</a> <a href="#">[2]</a>
TXK	10	<a href="#">[1]</a> <a href="#">[2]</a>
FGR	15	<a href="#">[1]</a> <a href="#">[2]</a>
YES1	19	<a href="#">[1]</a> <a href="#">[2]</a>
ITK	21	<a href="#">[1]</a> <a href="#">[2]</a>
Ramos B-Cell Calcium Flux	7 ± 3	<a href="#">[1]</a>
Human Peripheral B-Cell Proliferation	1 ± 0.4	<a href="#">[1]</a>
CD86 Surface Expression (Peripheral B-Cells)	1 ± 0.5	<a href="#">[1]</a>
TNFα from human PBMC	2	<a href="#">[1]</a>
FcεRI signaling (CD63 expression)	54	<a href="#">[1]</a> <a href="#">[2]</a>

## In Vivo Pharmacokinetics

Species	Route	Dose (mg/kg)	Cmax (μM)	T1/2 (h)	Bioavailability (%)	Reference
Mouse	Oral	6	4.3	-	100	<a href="#">[1]</a>
Mouse	IV	3	-	3.6	-	<a href="#">[1]</a>
Dog	Oral	2	1.2	-	82	<a href="#">[1]</a>
Dog	IV	1	-	7.9	-	<a href="#">[1]</a>

## In Vivo Efficacy in Mouse Arthritis Models

Model	Dose (mg/kg)	Dosing Regimen	Inhibition of Clinical Disease Progression	Reference
CIA	15	Oral gavage, BID	63%	<a href="#">[2]</a>
CIA	45	Oral gavage, BID	80%	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Preparation of BMS-986143 for Oral Administration in Mice

This protocol describes the preparation of a suspension of **BMS-986143** in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

Materials:

- **BMS-986143** powder
- 0.5% (w/v) CMC-Na in sterile, distilled water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Prepare the 0.5% CMC-Na solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Stir until a clear solution is obtained.

- Weigh the required amount of **BMS-986143**: Based on the desired concentration and final volume, calculate the mass of **BMS-986143** needed. For example, to prepare 10 mL of a 2.5 mg/mL suspension, weigh 25 mg of **BMS-986143**.
- Prepare the suspension: a. Add the weighed **BMS-986143** powder to a sterile microcentrifuge tube. b. Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste. c. Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a few minutes to aid in dispersion.
- Storage: Use the freshly prepared suspension for optimal results. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before each use.

## Protocol 2: In Vivo Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a general procedure for evaluating the efficacy of **BMS-986143** in the CIA mouse model.

Animal Model:

- DBA/1 male mice, 8-10 weeks of age.[\[2\]](#)

Experimental Groups:

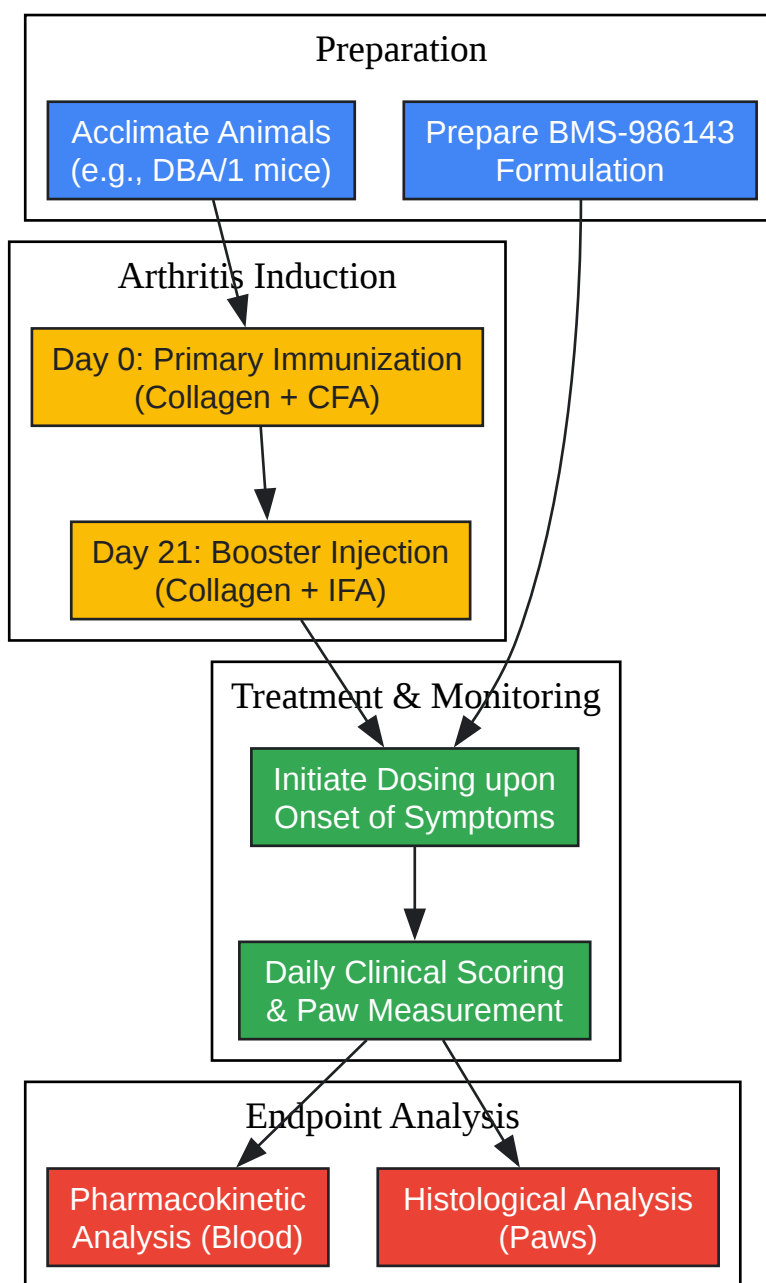
- Vehicle control (e.g., 0.5% CMC-Na)
- **BMS-986143** (e.g., 15 mg/kg)
- **BMS-986143** (e.g., 45 mg/kg)
- Positive control (e.g., methotrexate)

Procedure:

- Induction of Arthritis: a. Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. Day 21: Administer a booster injection of bovine type II

collagen in Incomplete Freund's Adjuvant.

- Treatment: a. Begin treatment upon the first signs of arthritis (typically around day 21-28). b. Administer **BMS-986143** or vehicle control by oral gavage twice daily (BID).
- Monitoring and Endpoints: a. Monitor mice daily for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness). b. Record clinical scores based on a standardized scoring system. c. Measure paw thickness using calipers. d. At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., paws) for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.



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Caption: Experimental workflow for an in vivo efficacy study.

## Important Considerations

- **Formulation:** The choice of vehicle for in vivo studies is critical and may need to be optimized based on the specific experimental requirements. While 0.5% CMC-Na is a common choice for oral suspensions, other formulations involving DMSO, PEG300, and Tween 80 have also

been suggested for compounds with different solubility profiles.[2] Always ensure the vehicle is well-tolerated by the animals.

- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts and clinical efficacy to establish a comprehensive understanding of the in vivo effects of **BMS-986143**.

These application notes and protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental designs and consult relevant literature for further details.

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